N-(azetidin-3-yl)methanesulfonamide

CAS No.: 1056056-12-2

Cat. No.: VC2946493

Molecular Formula: C4H10N2O2S

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1056056-12-2 |

|---|---|

| Molecular Formula | C4H10N2O2S |

| Molecular Weight | 150.2 g/mol |

| IUPAC Name | N-(azetidin-3-yl)methanesulfonamide |

| Standard InChI | InChI=1S/C4H10N2O2S/c1-9(7,8)6-4-2-5-3-4/h4-6H,2-3H2,1H3 |

| Standard InChI Key | JHKHDIBLFHELCU-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NC1CNC1 |

| Canonical SMILES | CS(=O)(=O)NC1CNC1 |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

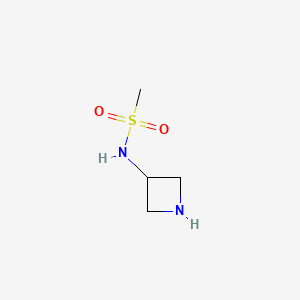

N-(azetidin-3-yl)methanesulfonamide has the molecular formula C₄H₁₀N₂O₂S and a molecular weight of approximately 150.2 g/mol. Its structure consists of an azetidine ring with a methanesulfonamide group attached at the 3-position. The sulfonamide functionality includes a sulfonyl group (–SO₂) connected to both a nitrogen atom and a methyl group.

The compound's spatial arrangement plays a crucial role in its chemical behavior and potential biological interactions. The azetidine ring, being a strained four-membered heterocycle, introduces specific conformational constraints that can influence binding to biological targets.

Physical and Chemical Properties

While comprehensive physical property data for this specific compound is limited in the available literature, general characteristics can be inferred from its structure and related compounds. The presence of the sulfonamide group typically confers certain solubility properties and the ability to form hydrogen bonds, which can enhance interactions with biological receptors and influence pharmacokinetic behavior.

The table below summarizes the key structural and physical properties of N-(azetidin-3-yl)methanesulfonamide:

| Property | Value |

|---|---|

| CAS Number | 1056056-12-2 |

| Molecular Formula | C₄H₁₀N₂O₂S |

| Molecular Weight | 150.2 g/mol |

| Structure | Azetidine ring with methanesulfonamide at 3-position |

| Functional Groups | Azetidine, sulfonamide |

| Physical State | Solid (inferred from structure) |

Synthesis Approaches

Synthetic Challenges and Considerations

The synthesis of azetidine-containing compounds presents distinct challenges due to the strained nature of the four-membered ring. This strain can influence reactivity and stability during synthetic procedures. Additionally, maintaining the integrity of both the azetidine ring and introducing the sulfonamide functionality requires careful control of reaction conditions and protective group strategies when preparing more complex derivatives.

Applications in Medicinal Chemistry and Research

Pharmaceutical Building Block Applications

N-(azetidin-3-yl)methanesulfonamide serves primarily as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The azetidine ring represents a versatile scaffold that can be modified to create molecules with diverse biological activities.

The importance of this compound stems from several factors:

-

The azetidine ring is a privileged structure in medicinal chemistry, offering conformational constraints that can enhance binding specificity to biological targets.

-

The sulfonamide moiety has historically demonstrated significant antibacterial properties and is employed in various therapeutic agents .

-

The compound provides multiple sites for further functionalization, allowing for the synthesis of more complex molecules with tailored properties.

Related Derivatives and Structural Modifications

Complex Derivatives

Several more complex derivatives incorporating the azetidin-3-yl-methanesulfonamide motif have been developed for various applications. One notable example is drinabant (N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide), a significantly more elaborate structure that builds upon the core azetidine-sulfonamide framework .

Such derivatives demonstrate how the basic structure of N-(azetidin-3-yl)methanesulfonamide can be elaborated to create compounds with specific biological activities through strategic structural modifications.

Structure-Activity Relationships

Research on sulfonamidobenzamide analogs has provided valuable insights into structure-activity relationships that may be relevant to derivatives of N-(azetidin-3-yl)methanesulfonamide. Studies have revealed that:

-

The position of the sulfonamide group on aromatic rings can significantly affect antibacterial activity and efflux pump susceptibility.

-

N-methylation of the sulfonamide nitrogen can modulate a compound's susceptibility to efflux pumps, potentially affecting its activity against wild-type bacterial strains .

-

Introduction of additional aromatic rings or heterocyclic substituents can further tune biological activity profiles.

These findings suggest promising avenues for developing N-(azetidin-3-yl)methanesulfonamide derivatives with enhanced biological activities.

| Reference Number | Supplier Designation | Purity | Availability Status |

|---|---|---|---|

| IN-DA00996W | N-3-AZETIDINYL-METHANESULFONAMIDE | Not specified | Available |

| 54-OR302560 | N-(Azetidin-3-yl)methanesulphonamide | Not specified | Available |

| 10-F462139 | N-(Azetidin-3-yl)methanesulfonamide | 95.0% | Available |

| 3D-GSB05612 | N-(Azetidin-3-yl)methanesulphonamide | Min. 95% | Discontinued |

These products are primarily intended for research applications in medicinal chemistry, organic synthesis, and drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume